(S)-2-(benzyloxy)propanal
Overview
Description
Synthesis Analysis
The synthesis of (S)-2-(benzyloxy)propanal has been approached through various methods. One notable method involves the preparation of optically active ethyl (S)-2-(benzyloxy)propionate from ethyl (S)-lactate, followed by conversion to (S)-2-(benzyloxy)propanal (P. Varelis & B. L. Johnson, 1995). This method emphasizes the importance of starting materials and reaction conditions that preserve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of (S)-2-(benzyloxy)propanal and its derivatives can be analyzed through X-ray diffraction and computational methods, which provide insights into the stereochemical configuration and electronic properties. Such studies are crucial for understanding how the molecular structure influences reactivity and interaction with other molecules.
Chemical Reactions and Properties
(S)-2-(benzyloxy)propanal undergoes various chemical reactions, including oxidative aminocarbonylation and palladium-catalyzed oxidative reactions, to form complex heterocyclic structures (B. Gabriele et al., 2006). These reactions demonstrate the compound's versatility as a precursor in synthesizing pharmacologically interesting molecules and complex heterocycles.
Scientific Research Applications
Precursor for Unsaturated Sulfones and Acid-catalyzed Benzylation : This compound can be used as a precursor for synthesizing unsaturated sulfones in acid-catalyzed benzylation processes (Enders, Berg, & Jandeleit, 2003).
Production of Optically Active (S)-2-(benzyloxy)propanal : There are methods for large-scale production of this compound from ethyl (S)-lactate, demonstrating its relevance in optical applications (Varelis & Johnson, 1995).
Synthesis of Bryostatin Southern Hemisphere Intermediate : It serves as a starting material for synthesizing the C17-C27 bryostatin southern hemisphere intermediate, used in a variety of chemical processes (Voight, Roethle, & Burke, 2004).
Benzylation of Alcohols : A study has shown its use in efficiently converting alcohols into benzyl ethers, offering a promising method for the benzylation of various alcohols (Poon & Dudley, 2006).
Double Stereodifferentiation : The compound undergoes double stereodifferentiation in Lewis acid-promoted addition, producing nearly pure cis-2,5-substituted tetrahydrofuran (Panek & Beresis, 1993).
Radiosynthesis of Beta-Adrenergic Receptors Radioligand : It is involved in the asymmetric synthesis of precursors for the radiosynthesis of S-[11C]CGP 12177, a radioligand for studying beta-adrenergic receptors (Brady et al., 1991).
Catalysis and Electrochemical Reactions : Benzyloxy-functionalized 1,3-propanedithiolate complexes with this compound show potential as catalysts in reactions relevant to the active site of [FeFe]-hydrogenases (Song et al., 2012).
Safety and Hazards
The safety information for “(S)-2-(benzyloxy)propanal” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(2S)-2-phenylmethoxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRGYHJHSLSATF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455716 | |
Record name | (2S)-2-(Benzyloxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(benzyloxy)propanal | |
CAS RN |
81445-44-5 | |
Record name | (2S)-2-(Phenylmethoxy)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81445-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(Benzyloxy)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(benzyloxy)propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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